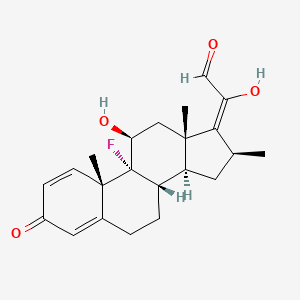
(E)-Betamethasone-Delta17,20 21-Aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregna-1,4,17(20)-trien-21-al,9-fluoro-11,20-dihydroxy-16-methyl-3-oxo-, (11b,16b,17E)- is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is likely used in various scientific and medical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex steroid compounds typically involves multiple steps, including the formation of the steroid nucleus, introduction of functional groups, and specific modifications to achieve the desired structure. Common methods may include:
Oxidation and Reduction Reactions: To introduce or modify hydroxyl groups.
Halogenation: Introduction of the fluorine atom.
Aldol Condensation: Formation of the aldehyde group.
Industrial Production Methods
Industrial production of steroid compounds often involves large-scale organic synthesis techniques, including:
Fermentation: Using microorganisms to produce steroid precursors.
Chemical Synthesis: Multi-step processes involving various organic reactions.
Purification: Techniques such as crystallization and chromatography to obtain pure compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes to hydroxyl groups.
Substitution: Introduction of halogen atoms like fluorine.
Hydroxylation: Addition of hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Fluorine gas, hydrogen fluoride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions would include various hydroxylated, halogenated, and oxidized derivatives of the original steroid compound.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of other complex steroid compounds.
Study of Reaction Mechanisms: Understanding how different functional groups affect reactivity.
Biology
Hormone Research: Studying the effects of synthetic steroids on biological systems.
Enzyme Interaction: Investigating how these compounds interact with enzymes involved in steroid metabolism.
Medicine
Pharmaceuticals: Potential use in the development of drugs for various conditions, such as inflammation, hormonal imbalances, and certain cancers.
Diagnostic Agents: Used in imaging and diagnostic tests.
Industry
Agriculture: Potential use in veterinary medicine and animal husbandry.
Cosmetics: Ingredients in skincare and cosmetic products.
Mechanism of Action
The mechanism of action of steroid compounds typically involves interaction with specific receptors in the body. These receptors are often nuclear receptors that regulate gene expression. The compound may:
Bind to Receptors: Such as glucocorticoid or mineralocorticoid receptors.
Modulate Gene Expression: Affecting the transcription of target genes.
Influence Cellular Pathways: Involved in inflammation, metabolism, and immune response.
Comparison with Similar Compounds
Similar Compounds
Corticosteroids: Such as prednisone and dexamethasone.
Anabolic Steroids: Such as testosterone and nandrolone.
Progestins: Such as progesterone and medroxyprogesterone acetate.
Uniqueness
This compound’s unique combination of functional groups, such as the fluorine atom and specific hydroxylation pattern, may confer distinct biological activities and pharmacological properties compared to other steroids.
Properties
Molecular Formula |
C22H27FO4 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2E)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17+/t12-,15-,16-,18-,20-,21-,22-/m0/s1 |
InChI Key |
TYYMPHSFTLTHRI-VBXWISPOSA-N |
Isomeric SMILES |
C[C@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(\C=O)/O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)
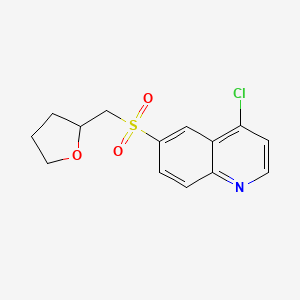

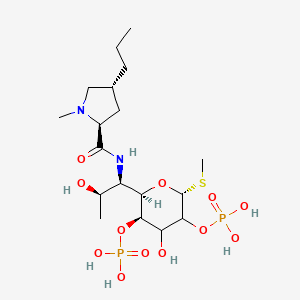
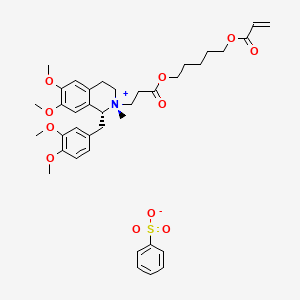
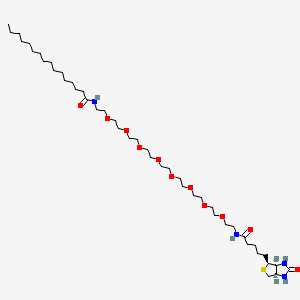
![(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-YL-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B13848802.png)

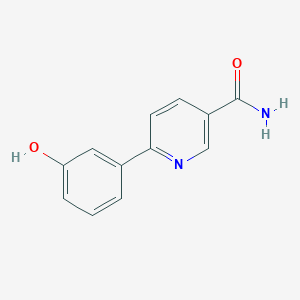
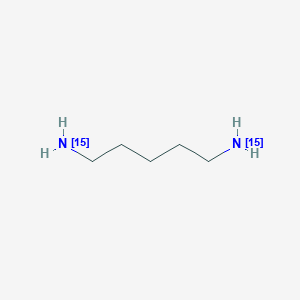

![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride](/img/structure/B13848836.png)
![2-Butan-2-yl-4-[4-[4-[4-[[2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13848838.png)

